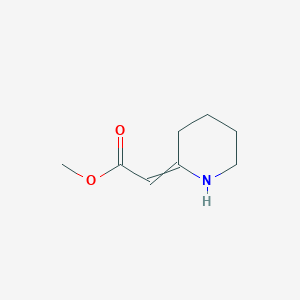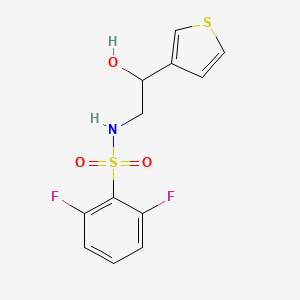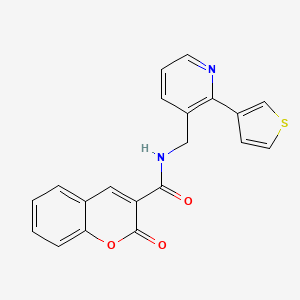![molecular formula C24H21Cl2NO2 B2666747 (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one CAS No. 478046-59-2](/img/structure/B2666747.png)
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one is an organic compound characterized by its complex structure, which includes a dichlorobenzyl group, an ethylanilino group, and a propenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one typically involves a multi-step process:
Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with a phenol derivative under basic conditions to form the dichlorobenzyl ether.
Formation of the Propenone Moiety: The next step involves the formation of the propenone moiety through a Claisen-Schmidt condensation reaction between an appropriate benzaldehyde and acetophenone derivative.
Coupling Reaction: The final step involves the coupling of the dichlorobenzyl ether with the propenone moiety in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or saturated ketones.
科学的研究の応用
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and intermediates.
作用機序
The mechanism of action of (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptor Activity: The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.
Interfering with Cellular Processes: It can affect cellular processes such as cell division, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: A related compound with similar structural features but different functional groups.
4-Ethylaniline: Another related compound with an ethylanilino group but lacking the propenone moiety.
Benzyl Ethers: Compounds with similar ether linkages but different substituents on the benzyl group.
Uniqueness
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-ethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO2/c1-2-17-6-10-21(11-7-17)27-13-12-24(28)18-4-3-5-22(14-18)29-16-19-8-9-20(25)15-23(19)26/h3-15,27H,2,16H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMBRRMXMNRAX-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)


![3-[3-(2,5-Dioxoimidazolidin-1-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2666669.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2666675.png)
![1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2666677.png)
![ethyl 1-(4-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2666678.png)


![5-Bromo-2-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2666686.png)
![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)
